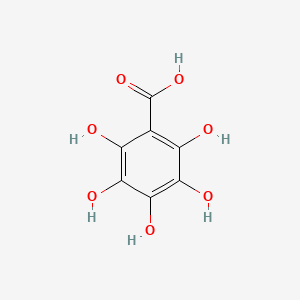

Benzoic acid, pentahydroxy-

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Pentahydroxybenzoic acid, with the systematic IUPAC name 2,3,4,5,6-pentahydroxybenzoic acid, is a notable member of the aromatic carboxylic acid family. nih.gov Aromatic carboxylic acids are organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. britannica.comwikipedia.org This arrangement imparts a unique set of properties, including acidity and reactivity, that are influenced by the substituents on the aromatic ring. britannica.com

The presence of five hydroxyl groups on the benzene (B151609) ring of pentahydroxybenzoic acid dramatically influences its chemical behavior, making it a highly polar molecule. The multiple hydroxyl groups can participate in extensive hydrogen bonding, which is expected to affect its physical properties, such as melting point and solubility. The chemistry of PHBAs is rich and varied, with the hydroxyl groups providing multiple sites for reactions such as esterification, etherification, and oxidation. The carboxyl group also undergoes typical reactions of carboxylic acids, including salt formation and esterification.

The study of pentahydroxybenzoic acid and other PHBAs contributes to a deeper understanding of the structure-activity relationships within the broader class of aromatic carboxylic acids. The number and position of the hydroxyl groups have a profound impact on the electronic properties of the aromatic ring and the acidity of the carboxyl group. britannica.com

Significance in Advanced Chemical Sciences and Methodological Development

The significance of polyhydroxybenzoic acids in advanced chemical sciences is multifaceted. Their antioxidant properties, stemming from the ability of the hydroxyl groups to donate hydrogen atoms and scavenge free radicals, make them important subjects of study in materials science and medicinal chemistry. While specific research on the applications of pentahydroxybenzoic acid is limited, related polyhydroxybenzoic acids like gallic acid (3,4,5-trihydroxybenzoic acid) are well-studied for their antioxidant and other biological activities. globalresearchonline.net

The development of analytical methods for the separation and identification of complex mixtures of natural products often involves the use of techniques such as high-performance liquid chromatography (HPLC). nih.gov The validation of these methods is crucial for ensuring the accuracy and reliability of research findings. nih.gov The study of compounds like pentahydroxybenzoic acid, which has been identified as a constituent of the plant Phyllanthus urinaria, contributes to the growing library of natural products and provides reference standards for phytochemical analysis. nih.govnih.gov

Furthermore, the synthesis of complex polyhydroxylated aromatic compounds presents a challenge and an opportunity for the development of novel synthetic methodologies in organic chemistry. While specific synthetic routes for pentahydroxybenzoic acid are not widely reported, the synthesis of related compounds often involves protection-deprotection strategies and regioselective functionalization of the aromatic ring.

Detailed Research Findings

Research on pentahydroxybenzoic acid has primarily focused on its identification as a natural product. It has been reported as a constituent of Phyllanthus urinaria, a plant used in traditional medicine. nih.govresearchgate.net Phytochemical investigations of this plant have revealed a diverse array of compounds, including flavonoids, tannins, and various phenolic compounds. nih.govresearchgate.net

While detailed experimental data for pentahydroxybenzoic acid is not extensively available in the public domain, computational data provides some insight into its properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6O7 | nih.gov |

| Molecular Weight | 202.12 g/mol | nih.gov |

| IUPAC Name | 2,3,4,5,6-pentahydroxybenzoic acid | nih.gov |

| CAS Number | 145279-23-8 | nih.gov |

| Topological Polar Surface Area | 138 Ų | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 6 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

145279-23-8 |

|---|---|

Molecular Formula |

C7H6O7 |

Molecular Weight |

202.12 g/mol |

IUPAC Name |

2,3,4,5,6-pentahydroxybenzoic acid |

InChI |

InChI=1S/C7H6O7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h8-12H,(H,13,14) |

InChI Key |

ZHDKFKAWPYRHSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1O)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzoic Acid, Pentahydroxy

Strategies for the Preparation of Benzoic Acid, Pentahydroxy-

The synthesis of pentahydroxybenzoic acid can be approached through several routes, primarily involving the introduction of multiple hydroxyl groups onto a benzoic acid scaffold.

Oxidative Approaches to Aromatic Polyhydroxylation

Oxidative methods provide a direct pathway to introduce multiple hydroxyl groups onto the aromatic ring of benzoic acid. These reactions often utilize powerful oxidizing agents or electrochemical techniques.

One common approach involves the use of hydroxyl radicals (•OH), which are highly reactive species capable of electrophilic addition to aromatic rings. lookchem.com The electrochemical Fenton reaction, for instance, allows for the controlled generation of •OH radicals, which can then be used for the stepwise hydroxylation of benzoic acid to produce a mixture of mono- and polyhydroxylated products. lookchem.com The distribution of these products can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC). lookchem.com The rate constants of the individual hydroxylation steps can also be determined to understand the reaction kinetics. lookchem.com

It is important to note that the high reactivity of hydroxyl radicals can lead to a lack of selectivity, resulting in a mixture of isomers and over-oxidized products. lookchem.com Controlling the reaction conditions, such as pH and the concentration of radical precursors, is crucial for optimizing the yield of the desired pentahydroxybenzoic acid. lookchem.com Another consideration is that the hydroxyl group itself can direct further substitution, influencing the final product distribution. google.com

A study on the oxidation of phenolic aldehydes by ozone and hydroxyl radicals also provides insights into the formation of polyhydroxylated benzoic acids, identifying pentahydroxybenzoic acid as a potential reaction product. scispace.com

Multi-step Synthetic Routes

Due to the challenges in controlling direct oxidation, multi-step synthetic sequences are often employed to achieve a more controlled and regioselective synthesis of pentahydroxybenzoic acid. savemyexams.comsavemyexams.comassets-servd.hostyoutube.com These routes typically involve the sequential introduction and modification of functional groups on the benzene (B151609) ring. savemyexams.comsavemyexams.comassets-servd.hostyoutube.comvaia.com

A general strategy involves starting with a less substituted benzoic acid derivative and introducing hydroxyl groups or their protected forms in a stepwise manner. vaia.com For example, a synthesis could begin with a di- or trihydroxybenzoic acid and proceed through subsequent hydroxylation or functional group interconversion steps. mdpi.comnih.gov The use of protecting groups for the existing hydroxyl and carboxylic acid functionalities is often necessary to prevent unwanted side reactions during the introduction of additional hydroxyl groups. youtube.com

The choice of reagents and reaction conditions at each step is critical for the success of a multi-step synthesis. savemyexams.comsavemyexams.comassets-servd.host Knowledge of how different functional groups influence the reactivity of the aromatic ring is essential for planning an efficient synthetic pathway. savemyexams.comsavemyexams.comassets-servd.host

Synthesis of Pentahydroxybenzoic Acid Derivatives

The functional groups of pentahydroxybenzoic acid, namely the carboxylic acid and multiple hydroxyl groups, provide reactive sites for further chemical modification to generate a variety of derivatives.

Esterification and Etherification Protocols

The carboxylic acid and hydroxyl groups of pentahydroxybenzoic acid can be readily converted into esters and ethers, respectively. These derivatizations are valuable for modifying the compound's physicochemical properties.

Esterification of the carboxylic acid can be achieved through various methods, such as the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. byjus.comcommonorganicchemistry.com For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. commonorganicchemistry.comorganic-chemistry.org Patents have described the synthesis of alkyl esters of pentahydroxybenzoic acid. epo.org

Etherification of the phenolic hydroxyl groups can be accomplished by reacting pentahydroxybenzoic acid with alkyl halides in the presence of a base, such as potassium carbonate. rasayanjournal.co.inrsc.org This Williamson ether synthesis allows for the introduction of various alkyl or other organic groups onto the hydroxyl moieties. The synthesis of 3,5-bis(propargyloxy)benzoic acid from 3,5-dihydroxybenzoic acid serves as an illustrative example of this type of transformation. rsc.org

Functional Group Interconversions on the Pentahydroxybenzoyl Moiety

Functional group interconversion refers to the transformation of one functional group into another. ub.eduwikipedia.orgsolubilityofthings.comyoutube.com On the pentahydroxybenzoyl moiety, these transformations can be used to create a diverse range of derivatives. For instance, the hydroxyl groups can be converted to other functionalities. vanderbilt.edu

One common interconversion is the transformation of hydroxyl groups into better leaving groups, such as sulfonates (e.g., tosylates, mesylates), which can then be displaced by various nucleophiles to introduce a wide array of substituents. vanderbilt.edu The carboxylic acid group can also be transformed. For example, it can be reduced to a primary alcohol, which can then undergo further reactions. solubilityofthings.com

These interconversions are powerful tools in synthetic organic chemistry, enabling the systematic modification of the pentahydroxybenzoic acid structure to explore structure-activity relationships. wikipedia.orgsolubilityofthings.com

Green Chemistry Principles in the Synthesis of Polyhydroxybenzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of polyhydroxybenzoic acids. mdpi.com

Key aspects of green chemistry in this context include:

Use of Renewable Feedstocks: Utilizing starting materials derived from natural sources, such as cinnamaldehyde (B126680) from cinnamon oil, to synthesize benzoic acid derivatives. mdpi.com

Benign Solvents: Employing environmentally friendly solvents like water or ethanol (B145695) in place of hazardous organic solvents. mdpi.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. uad.ac.id

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. physicsandmathstutor.com

For example, the oxidation of natural benzaldehyde (B42025) to benzoic acid has been demonstrated using potassium permanganate (B83412) in water, representing a greener alternative to traditional methods. mdpi.com Similarly, the development of microbial synthesis routes for producing hydroxybenzoic acids from glucose exemplifies a sustainable approach. nih.gov The application of these principles not only reduces the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes. mdpi.comphysicsandmathstutor.com

Natural Occurrence and Isolation Techniques for Pentahydroxybenzoic Acid

Distribution in Biological Systems

The occurrence of pentahydroxybenzoic acid in nature is not widespread, with its presence documented in specific plant species. Its distribution is a key area of phytochemical investigation, shedding light on the metabolic capacities of certain plants.

Phytochemical Investigations

Phytochemical studies have been instrumental in identifying and cataloging the vast array of secondary metabolites in plants. Through these investigations, pentahydroxybenzoic acid has been reported as a constituent of the medicinal plant Phyllanthus urinaria. nih.govnih.gov This plant is known to be a rich source of various classes of phytochemicals, including lignans, tannins, flavonoids, and other phenolic compounds. nih.govnih.gove-century.us

A comprehensive review of the phytochemistry of Phyllanthus urinaria explicitly lists 2,3,4,5,6-pentahydroxybenzoic acid as one of the compounds isolated from the plant. nih.gov The presence of this highly hydroxylated benzoic acid derivative contributes to the complex chemical profile of this species. Further research into other plant species may reveal a broader distribution of this compound.

Below is a table summarizing some of the key phytochemicals identified in Phyllanthus urinaria, including pentahydroxybenzoic acid.

| Compound Class | Specific Compound | Reference |

| Phenolic Acids | Pentahydroxybenzoic acid | nih.gov |

| Gallic acid | e-century.us | |

| Ellagic acid | nih.gov | |

| Flavonoids | Quercetin | e-century.us |

| Rutin | e-century.us | |

| Kaempferol | e-century.us | |

| Lignans | Phyllanthin | nih.gov |

| Hypophyllanthin | nih.gov | |

| Tannins | Geraniin | nih.gov |

Metabolic Origin and Biosynthetic Precursors

The biosynthesis of hydroxybenzoic acids in plants is intrinsically linked to the shikimate pathway, a central metabolic route for the production of aromatic amino acids and other phenolic compounds. mdpi.com This pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through several intermediates, including shikimic acid and chorismic acid. mdpi.comresearchgate.net

While the specific enzymatic steps leading to pentahydroxybenzoic acid have not been fully elucidated, the biosynthesis of other polyhydroxybenzoic acids, such as gallic acid (3,4,5-trihydroxybenzoic acid), provides a well-studied model. There are two primary proposed pathways for gallic acid biosynthesis from intermediates of the shikimate pathway. nih.govutu.fi One pathway involves the direct oxidation of 3-dehydroshikimate, an intermediate in the shikimate pathway before the formation of shikimic acid. nih.govutu.fi An alternative pathway suggests the conversion of 3-dehydroshikimate to protocatechuic acid, which is then hydroxylated to form gallic acid. nih.gov

Given these established routes for other polyhydroxybenzoic acids, it is plausible that the biosynthesis of pentahydroxybenzoic acid also originates from the shikimate pathway. The formation of the pentahydroxylated ring likely involves a series of hydroxylation steps on a benzoic acid precursor, catalyzed by specific hydroxylase enzymes. The exact precursors and the sequence of these hydroxylation reactions are subjects for future research.

Extraction and Purification Methodologies

The isolation of pure pentahydroxybenzoic acid from a complex plant matrix requires a combination of extraction and purification techniques. The choice of method depends on the physicochemical properties of the compound and the nature of the other constituents in the extract.

Advanced Chromatographic Separation Principles for Polyhydroxybenzoic Acids

Chromatography is a cornerstone of natural product isolation. mdpi.com For polar compounds like polyhydroxybenzoic acids, several advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of phenolic compounds. mdpi.com Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is particularly effective. Gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities. nih.gov For highly polar compounds like pentahydroxybenzoic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative, utilizing a polar stationary phase. researchgate.net

Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography are preparative techniques that can handle larger quantities of crude extract for initial fractionation. nih.gov These methods offer better resolution and are faster than traditional column chromatography. nih.gov

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the analyte. mdpi.comnih.gov This is particularly advantageous for the separation of polar and potentially reactive compounds like polyhydroxybenzoic acids. mdpi.comnih.gov

The table below outlines the principles of these advanced chromatographic techniques.

| Chromatographic Technique | Principle | Application for Polyhydroxybenzoic Acids |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | High-resolution separation and purification. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of HPLC that uses a polar stationary phase and a partially aqueous mobile phase to separate polar compounds. | Suitable for highly polar compounds like pentahydroxybenzoic acid. |

| Medium-Pressure Liquid Chromatography (MPLC) | A preparative liquid chromatography technique with higher pressure and resolution than traditional column chromatography. | Initial fractionation of crude extracts. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition chromatography where both stationary and mobile phases are liquids, avoiding solid supports. | Gentle separation of polar and labile compounds, preventing irreversible adsorption. |

Non-Chromatographic Isolation Strategies

Prior to chromatographic separation, initial extraction and purification steps are crucial. Solvent extraction is the primary method to obtain a crude extract from the plant material. The choice of solvent is critical and is based on the polarity of the target compound. For polyhydroxybenzoic acids, polar solvents such as methanol, ethanol (B145695), or water are typically used. researchgate.net

Solid-Phase Extraction (SPE) is a common non-chromatographic technique used for sample clean-up and fractionation. nih.gov The crude extract is passed through a cartridge containing a solid adsorbent. By using different solvents to wash the cartridge and elute the compounds, a rough separation based on polarity can be achieved, enriching the fraction containing the desired polyhydroxybenzoic acids. nih.gov

Liquid-liquid extraction can also be employed to partition compounds between two immiscible solvents, for example, ethyl acetate (B1210297) and water, to separate compounds based on their differential solubility.

Reactivity, Transformation, and Degradation Mechanisms of Benzoic Acid, Pentahydroxy

Oxidation and Reduction Chemistry of Benzoic Acid Derivatives

The oxidation and reduction chemistry of benzoic acid derivatives is complex, influenced by the number and position of hydroxyl groups. These compounds can undergo various reactions, including hydroxylation and ring-opening, often mediated by highly reactive species like hydroxyl radicals.

Advanced oxidation processes (AOPs) are effective in degrading phenolic compounds. For instance, the Fenton process, which utilizes ferrous ions and hydrogen peroxide to generate hydroxyl radicals, has been shown to oxidize p-hydroxybenzoic acid. nih.gov The mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. nih.govresearchgate.net Similarly, electrochemical oxidation on boron-doped diamond (BDD) electrodes can degrade benzoic acid through the formation of 4-hydroxybenzoic acid, which is then further oxidized to hydroquinone (B1673460) and benzoquinone before ring cleavage. tue.nl

The presence of multiple hydroxyl groups in pentahydroxybenzoic acid would likely make it highly susceptible to oxidation. The electron-donating nature of the hydroxyl groups activates the aromatic ring, facilitating electrophilic attack by oxidizing agents. It is anticipated that the oxidation of pentahydroxybenzoic acid would proceed rapidly, leading to the formation of various oxygenated intermediates and eventual ring-opening products.

Reduction reactions of the carboxylic acid group of benzoic acid derivatives can occur, though they are less common in environmental degradation pathways. The reduction of benzylic alcohols and α-hydroxycarbonyl compounds can be achieved using hydriodic acid, suggesting that under specific chemical conditions, the carboxyl group could be reduced. beilstein-journals.org However, the primary transformation pathways for polyhydroxybenzoic acids in environmental and biological systems are oxidative.

Photochemical and Radiolytic Transformation Pathways

Polyhydroxybenzoic acids can be transformed by photochemical and radiolytic processes. The absorption of UV light can lead to the generation of reactive species, initiating degradation. Studies on hydroxybenzoic acids have shown that they can act as photosensitizers, contributing to the formation of hydroxylating species from dissolved organic matter upon irradiation. rsc.org This suggests that pentahydroxybenzoic acid could play a role in the photochemical transformation of other aquatic contaminants. The photolysis of hydroxybenzoic acids can result in the formation of hydroxylated intermediates, indicating that photochemical degradation proceeds via oxidative pathways. rsc.org

Gamma radiolysis is another method for degrading hydroxybenzoic acids. Studies on various hydroxybenzoic and hydroxycinnamic acids have demonstrated that OH-radicals induced by gamma radiation lead to their degradation. researchgate.net The primary reactions involve the attachment of the OH-radical to the aromatic ring, resulting in hydroxylation. researchgate.net For 4-hydroxybenzoate, radiolytic degradation proceeds through the addition of OH radicals predominantly at the 3-position of the aromatic ring, followed by the elimination of the acid group. nih.gov The degradation kinetics often follow a pseudo-first-order pattern. nih.gov Given the high degree of hydroxylation in pentahydroxybenzoic acid, it is expected to be highly reactive towards radiolytically generated radicals.

The effectiveness of certain compounds as quenchers in radiolytic processes has been investigated. For instance, gentisic acid has been used to suppress the effects of radiolysis in radiopharmaceuticals. nih.gov

Microbial Biodegradation Pathways and Bioremediation Principles

Microbial activity is a key driver in the environmental degradation of benzoic acid and its derivatives. Microorganisms can utilize these compounds as a sole source of carbon and energy, breaking them down into simpler molecules.

The biodegradation of benzoic acid often proceeds through an initial hydroxylation step to form catechol, which is then subject to ring cleavage via either the ortho or meta pathway. koreascience.krnih.gov For example, Pseudomonas species have been identified that can efficiently degrade benzoic acid. nih.gov The degradation rate is influenced by factors such as the initial concentration of the compound, pH, and temperature. nih.gov

In the case of hydroxybenzoic acids, microorganisms employ similar strategies. Aerobic mixed microbial cultures have been shown to completely degrade p-hydroxybenzoic acid. nih.gov The growth kinetics of the microbial population often follow the Monod model, which relates the specific growth rate to the substrate concentration. nih.gov The degradation pathway for monohydroxybenzoic acids typically involves the formation of dihydroxylated intermediates like catechol, gentisic acid, or protocatechuic acid, which are then cleaved by dioxygenases. koreascience.kr

Given its structure, pentahydroxybenzoic acid is expected to be biodegradable. The multiple hydroxyl groups may facilitate enzymatic attack, potentially leading to rapid degradation. The principles of bioremediation for environments contaminated with such compounds would involve the use of microbial strains capable of degrading aromatic compounds, possibly after an acclimatization period. The degradation efficiency can be affected by the presence of other organic compounds and environmental conditions. mdpi.com

The key step in the microbial degradation of aromatic compounds like pentahydroxybenzoic acid is the enzymatic cleavage of the benzene (B151609) ring. This is typically carried out by a class of enzymes called dioxygenases. koreascience.kr These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to ring fission.

Before ring cleavage, the aromatic ring is usually prepared by the introduction of hydroxyl groups. For monohydroxybenzoic acids, this involves hydroxylation to form dihydroxybenzoic acids. koreascience.kr For pentahydroxybenzoic acid, the ring is already highly hydroxylated, which might allow for direct attack by ring-cleavage dioxygenases.

Carotenoid cleavage dioxygenases, which are non-heme iron(II) dependent enzymes, catalyze the oxidative cleavage of carotenoids. nih.gov While the substrate is different, the general mechanism of oxidative cleavage by iron-dependent dioxygenases is relevant. The reaction mechanism for the enzymatic conversion of phenazine-1-carboxylic acid to 2-hydroxyphenazine (B1496473) involves a hydroxylation step catalyzed by the enzyme PhzO, which is dependent on NADP(H) and Fe3+. plos.org

The enzymatic degradation of polyhydroxybenzoic acids likely involves initial decarboxylation or further hydroxylation, followed by ring cleavage catalyzed by specific dioxygenases. The resulting aliphatic products are then funneled into central metabolic pathways like the TCA cycle.

The environmental fate of pentahydroxybenzoic acid is determined by a combination of biotic and abiotic degradation processes. Its high water solubility, inferred from its polar structure, suggests it will be mobile in aqueous environments.

The transformation kinetics of benzoic acid derivatives have been studied under various conditions. The degradation of benzoic acid by OH radicals in the atmosphere follows complex reaction mechanisms, with calculated rate constants indicating rapid transformation. nih.gov For p-hydroxybenzoic acid, biodegradation by mixed microbial cultures showed specific growth rates in the range of 0.16-0.35 l/h. nih.gov

The degradation of many organic compounds, including hydroxybenzoic acids, often follows first-order or pseudo-first-order kinetics. researchgate.netnih.govplos.org The rate of degradation is highly dependent on environmental factors such as pH, temperature, and the presence of co-contaminants. For instance, the conversion of 2-hydroxy-phenazine-1-carboxylic acid to 2-hydroxyphenazine was found to be pH-dependent and followed first-order kinetics. plos.org

The table below summarizes kinetic data for the degradation of related benzoic acid derivatives.

| Compound | Degradation Process | Kinetic Model | Rate Constant/Parameter | Reference |

| p-Hydroxybenzoic Acid | Microbial Biodegradation | Monod Kinetics | µmax: 0.16-0.35 l/h | nih.gov |

| Benzoic Acid | UV/H2O2 Oxidation | Pseudo-first-order | - | researchgate.net |

| 4-Hydroxybenzoate | Radiolysis | Pseudo-first-order | - | nih.gov |

| 2-OH-Phenazine-1-Carboxylic Acid | Spontaneous Conversion | First-order | pH and Temperature Dependent | plos.org |

Interactive Data Table: Users can filter by compound and degradation process to view relevant kinetic information.

Reaction Kinetics and Mechanistic Elucidation of Polyhydroxybenzoic Acid Reactions

The reaction kinetics and mechanisms of polyhydroxybenzoic acids are of interest for understanding their role in various chemical and biological processes. The hydrolysis of certain derivatives, such as 2,3-(phenylmethylenedioxy)benzoic acid, has been studied to elucidate the reaction mechanism, which can be influenced by the position of substituents on the aromatic ring. hud.ac.uk

The antioxidant properties of hydroxybenzoic acid derivatives are linked to their ability to scavenge free radicals. ffhdj.com The presence of multiple hydroxyl groups in pentahydroxybenzoic acid suggests it would be a potent antioxidant. The mechanism of action involves the donation of a hydrogen atom from a hydroxyl group to a radical, thereby stabilizing it.

Theoretical studies on the reaction of benzoic acid with various radicals (OH, NO3, SO4−) have provided insights into the reaction pathways and potential products. nih.gov These studies indicate that addition reactions of OH radicals are generally more favorable than abstraction reactions. The stability of the resulting hydroxylated products depends on the position of hydroxylation. nih.gov

The conversion of phenazine-1-carboxylic acid to 2-hydroxyphenazine provides a model for biocatalytic conversion, where the reaction kinetics are influenced by substrate concentration, temperature, and pH. plos.org Such studies are crucial for optimizing biotechnological applications.

Advanced Spectroscopic and Analytical Characterization Techniques for Pentahydroxybenzoic Acid

Spectroscopic Methods for Structural Elucidation

Vibrational Spectroscopy Applications (e.g., Raman and Infrared Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within the pentahydroxybenzoic acid molecule. These methods measure the vibrational energies of chemical bonds, which are unique to the molecule's structure.

Infrared (IR) Spectroscopy: In the analysis of hydroxylated benzoic acids, FT-IR spectroscopy reveals characteristic absorption bands. mdpi.com For pentahydroxybenzoic acid, the spectrum is expected to be dominated by features from its numerous hydroxyl (-OH) groups and its carboxylic acid moiety. A very broad absorption band would be anticipated in the high-frequency region (typically 2500-3500 cm⁻¹) corresponding to the O-H stretching vibrations of the five phenolic hydroxyl groups and the carboxylic acid hydroxyl group, which are extensively involved in hydrogen bonding. drugbank.com The carbonyl (C=O) stretching vibration of the carboxylic acid group would produce a strong, sharp peak, typically found around 1650-1700 cm⁻¹. drugbank.com Additional peaks in the fingerprint region (below 1500 cm⁻¹) would correspond to C-O stretching and O-H bending vibrations, as well as aromatic C=C ring stretching and bending modes, providing a unique spectral signature for the compound. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is more sensitive to polar functional groups, Raman is highly sensitive to non-polar bonds and symmetric vibrations. For pentahydroxybenzoic acid, the symmetric breathing vibration of the aromatic ring would yield a strong Raman signal. C=C stretching vibrations within the benzene (B151609) ring also produce distinct Raman bands. mdpi.com The technique is particularly useful for studying solid samples and can provide information on the crystalline structure and molecular interactions. researchgate.net

Table 1: Expected Vibrational Frequencies for Pentahydroxybenzoic Acid

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Phenolic & Carboxylic -OH | O-H Stretch | 2500-3500 (Broad) | IR |

| Carboxylic Acid C=O | C=O Stretch | 1650-1700 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman |

| Carboxylic Acid/Phenol | C-O Stretch | 1200-1350 | IR |

| Aromatic Ring | C-H Bend (out-of-plane) | 700-900 | IR |

Advanced Mass Spectrometry for Metabolomic Profiling and Detection (e.g., Tandem Mass Spectrometry)

Mass spectrometry (MS) is an indispensable technique for the detection and identification of pentahydroxybenzoic acid, especially at low concentrations in complex biological matrices, a common requirement in metabolomic studies. When coupled with a chromatographic separation method like HPLC, techniques such as electrospray ionization (ESI) are used to generate ions of the analyte for MS analysis.

Tandem mass spectrometry (MS/MS or MS²) provides a higher degree of specificity and structural information. acs.org In a typical MS/MS experiment for pentahydroxybenzoic acid, the intact molecule is first ionized, often forming a deprotonated molecule [M-H]⁻ in negative ion mode, with a specific mass-to-charge ratio (m/z). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. youtube.com

For pentahydroxybenzoic acid (C₇H₆O₇, molecular weight 202.12 g/mol ), the [M-H]⁻ precursor ion would be at m/z 201. mdpi.com A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a process known as decarboxylation. youtube.com This would result in a significant product ion at m/z 157. Further fragmentation could involve the loss of water (H₂O) or carbon monoxide (CO) from the ring structure. By identifying these specific fragmentation patterns, researchers can confidently identify pentahydroxybenzoic acid in a sample and distinguish it from isomers or other related compounds. acs.orgyoutube.com

Nuclear Magnetic Resonance Approaches to Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete elucidation of molecular structure. It provides detailed information about the carbon skeleton and the chemical environment of each hydrogen atom.

¹H NMR: A proton (¹H) NMR spectrum of pentahydroxybenzoic acid would show distinct signals for the different types of protons. Due to the five hydroxyl groups and the single carboxylic acid proton, there would be six protons attached to oxygen atoms. Their chemical shifts would be highly dependent on the solvent and concentration due to hydrogen bonding, and they often appear as broad singlets. nih.govnih.gov The aromatic region would display a signal corresponding to the single proton attached to the benzene ring. Its chemical shift and coupling pattern (if any, depending on the substitution pattern) would provide critical information for confirming the structure. nih.gov

¹³C NMR: The carbon (¹³C) NMR spectrum would show seven distinct signals, one for each carbon atom in the unique chemical environments of the pentahydroxybenzoic acid structure. The carbon of the carboxylic acid group (C=O) would appear at the most downfield position (typically ~170-180 ppm). The carbons attached to the hydroxyl groups would resonate at high chemical shifts within the aromatic region (~140-160 ppm), while the remaining aromatic carbon would appear at a slightly different shift. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the precise substitution pattern of the hydroxyl groups on the benzoic acid core. researchgate.net

Chromatographic Separation and Detection Methodologies

Chromatography is essential for isolating pentahydroxybenzoic acid from complex mixtures prior to its detection and quantification. The choice of method depends on the properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of non-volatile compounds like pentahydroxybenzoic acid. nih.gov Reversed-phase HPLC is frequently employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acid (like formic acid, trifluoroacetic acid, or phosphoric acid) added to ensure the carboxylic acid group remains in its protonated, less polar form, leading to better retention and peak shape. The separation of different hydroxybenzoic acids is achieved based on their relative polarity; compounds with more hydroxyl groups (like pentahydroxybenzoic acid) are more polar and will typically elute earlier than those with fewer hydroxyl groups. Detection is commonly performed using a photodiode array (PDA) or UV detector, as the aromatic ring provides strong chromophores.

Table 2: Example HPLC Conditions for Hydroxybenzoic Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 15 cm x 4.6 mm, 5 µm) | |

| Mobile Phase A | Water with 0.1-0.5% acid (e.g., Phosphoric Acid, TFA) | |

| Mobile Phase B | Acetonitrile or Methanol | |

| Elution | Isocratic or Gradient | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV/PDA (e.g., at 220-260 nm) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is only suitable for compounds that are thermally stable and volatile. nih.gov Pentahydroxybenzoic acid, with its multiple polar hydroxyl groups and a carboxylic acid group, is non-volatile and cannot be analyzed directly by GC. researchgate.netnih.gov

Therefore, a chemical modification step known as derivatization is required to make it amenable to GC analysis. researchgate.net The most common derivatization method for compounds with active hydrogens (like those in -OH and -COOH groups) is silylation . nih.gov In this process, the sample is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar reagent, which replaces the active hydrogen atoms with non-polar trimethylsilyl (B98337) (TMS) groups. mdpi.comnih.gov

This reaction dramatically reduces the polarity and boiling point of the compound, making the resulting TMS-ether-ester of pentahydroxybenzoic acid sufficiently volatile and thermally stable for GC separation and subsequent detection by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). GC-MS analysis of the derivatized compound provides both retention time data for quantification and a mass spectrum for definitive identification based on its unique fragmentation pattern.

Interfacial Chemistry and Environmental Analytical Approaches

The environmental fate and transport of pentahydroxybenzoic acid are governed by its interactions at solid-water interfaces. Its high degree of hydroxylation suggests strong adsorption potential onto mineral surfaces and significant interactions with other dissolved organic molecules. Consequently, robust analytical methods are necessary to detect and quantify this compound in complex environmental matrices.

Interfacial Chemistry: Adsorption and Surface Interactions

The multiple hydroxyl and carboxyl functional groups of pentahydroxybenzoic acid are expected to facilitate strong adsorption to mineral surfaces, particularly metal oxides, through mechanisms such as surface complexation and hydrogen bonding. Studies on gallic acid have demonstrated its high affinity for iron oxides like goethite and clay minerals. nih.gov This interaction can lead to the formation of inner-sphere complexes, where the molecule binds directly to the mineral surface, resulting in irreversible adsorption under certain conditions. nih.gov

The adsorption process is influenced by factors such as pH, ionic strength, and the presence of other organic matter. The transformation of gallic acid on the surface of iron-coated clay and the subsequent generation of radicals highlight the potential for pentahydroxybenzoic acid to be involved in redox reactions at mineral surfaces. nih.gov

Table 1: Adsorption Characteristics of Gallic Acid on Mineral Surfaces (as a proxy for Pentahydroxybenzoic Acid)

| Mineral | Adsorption Mechanism | Influencing Factors | Reference |

| Iron Oxide (Goethite) | Inner-sphere complexation, Hydrogen bonding | pH, Ionic strength | nih.gov |

| Iron-coated Clay | Irreversible adsorption, Surface transformation | Salinity | nih.gov |

Environmental Analytical Approaches

The detection and quantification of pentahydroxybenzoic acid in environmental samples like water and soil require sensitive and selective analytical techniques. Given its polar and ionizable nature, a variety of methods can be adapted for its analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of phenolic compounds in environmental matrices. vu.edu.aunih.govpsu.eduresearchgate.netnih.gov Reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for identifying and quantifying trace levels of hydroxylated benzoic acids. vu.edu.aunih.gov The use of different ionization sources, such as electrospray ionization (ESI), allows for the sensitive detection of deprotonated molecules in negative ion mode. psu.eduresearchgate.net

Electrochemical Sensors: Electrochemical methods provide a rapid and cost-effective alternative for the determination of phenolic compounds. electrochemsci.orgnih.govsigmaaldrich.commdpi.comnih.gov Sensors based on modified electrodes, such as those using carbon nanotubes or silica (B1680970) nanoparticles, can exhibit high sensitivity and low detection limits for gallic acid. electrochemsci.orgsigmaaldrich.comnih.gov The electrochemical oxidation of the phenolic hydroxyl groups forms the basis of detection. electrochemsci.org

Spectroscopic Methods: While less common for trace environmental analysis, spectroscopic techniques can be employed. Three-dimensional fluorescence spectroscopy has been used for the analysis of mixed phenolic systems in water, although spectral overlap can be a challenge. rsc.org

Table 2: Analytical Methods for the Determination of Gallic Acid in Environmental Samples (as a proxy for Pentahydroxybenzoic Acid)

| Analytical Technique | Matrix | Limit of Detection (LOD) | Key Findings | Reference(s) |

| HPLC-DAD | Water | 4.38 - 89.7 ng/L | Simultaneous detection of 17 phenolic compounds. | mdpi.com |

| HPLC-ESI-MS/MS | Seaweed Biostimulant | - | Quantification of various hydroxybenzoic acids. | vu.edu.au |

| Electrochemical Sensor (GCMCNTs/GCE) | Tap Water | 0.0032 µM | Highly sensitive detection of gallic acid. | electrochemsci.org |

| Electrochemical Sensor (VMSF/ErGO/NGQDs/GCE) | Food Samples | 81 nM | High selectivity and sensitive detection. | nih.gov |

| Electrochemical Sensor (SiO2/CPE) | Tea and Orange Juice | 2.5 x 10⁻⁷ mol/L | Enhanced response signal due to large active surface area. | sigmaaldrich.comnih.gov |

| RP-HPLC | Polyherbal Formulation | - | Simple and economical estimation of gallic acid. | japsonline.com |

| HPLC | Methanolic Extract | - | Suitable for identification and quantification. | sphinxsai.com |

Theoretical and Computational Chemistry Studies of Pentahydroxybenzoic Acid

Quantum Chemical Investigations

Quantum chemical methods are fundamental in elucidating the electronic properties and structural stability of molecules like pentahydroxybenzoic acid. These calculations provide a basis for understanding its reactivity and interactions.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. researchgate.net Studies on gallic acid, a representative pentahydroxybenzoic acid, have utilized DFT to characterize its structural and chemical properties. researchgate.net DFT calculations, such as those at the B3LYP/6-311++G(df,p) level of theory, have been employed to optimize the molecular structure and analyze the frontier molecular orbitals (HOMO and LUMO). sci-hub.st The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; for gallic acid, a significant band gap suggests a relatively stable molecule. sci-hub.st

DFT has also been instrumental in understanding the antioxidant capacity of gallic acid by calculating bond dissociation energies (BDE). sci-hub.st The lowest BDE corresponds to the most likely site of hydrogen atom transfer (HAT), a key mechanism in radical scavenging. sci-hub.st Furthermore, DFT calculations have been used to determine the pKa values of gallic acid, providing insights into its deprotonation sequence in different environments. researchgate.netmdpi.com The electronic structure and optical properties of gallic acid in aqueous solutions at varying pH have been successfully simulated using time-dependent DFT (TD-DFT), which helped in interpreting experimental absorption spectra. researchgate.netacs.orgnih.gov These studies revealed the significant role of both the polarizable continuum model and explicit hydrogen-bonding with water molecules in accurately predicting the optical spectra. acs.orgnih.gov

Table 1: Calculated Properties of Gallic Acid using DFT

| Property | Computational Method | Finding | Reference |

|---|---|---|---|

| Molecular Stability | B3LYP/6-311++G(df,p) | Appreciably high HOMO-LUMO band gap (4.9296 eV), indicating relative stability. | sci-hub.st |

| Antioxidant Mechanism | B3LYP/6-311++G(df,p) | Low Bond Dissociation Energy (BDE) supports the Hydrogen Atom Transfer (HAT) mechanism for antioxidant activity. | sci-hub.st |

| Acidity (pKa) | B3LYP/QZVP with SMD | Accurately reproduced experimental pKa values for the four-step deprotonation. | mdpi.com |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study the conformational landscape of gallic acid. iucr.orgdntb.gov.ua These methods are crucial for determining the most stable conformations of flexible molecules. A potential energy surface (PES) scan of gallic acid has identified several planar conformational minima resulting from the rotation of the hydroxyl and carboxylic acid groups. iucr.org Hirshfeld atom refinement (HAR) based on ab initio electron density has been used to accurately determine bond lengths, yielding results comparable to neutron diffraction data. iucr.org

Furthermore, theoretical calculations have been employed to understand the inhibition mechanism of enzymes like xanthine (B1682287) oxidase by gallic acid derivatives. nih.gov In these studies, the geometry of the active site components was optimized using ab initio DFT methods, and the results showed good agreement with X-ray crystallography data. nih.gov Such studies highlight the importance of molecular conformation in biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for pentahydroxybenzoic acid are not extensively documented, the application of MD to similar biomolecules provides a framework for its potential analysis. MD simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. science.govnih.gov

For molecules like gallic acid and its derivatives, MD simulations can be used to explore conformational flexibility, which plays a significant role in ligand binding to biological targets. researchgate.net These simulations can reveal how the molecule adapts its shape upon interacting with a protein's active site. mdpi.com For instance, MD simulations have been used to characterize the interaction between gallic acid and proteins like lysozyme, providing insights into the binding process at a molecular level. nih.gov The technique is also valuable for studying the conformational dynamics of carbohydrates functionalized with gallic acid derivatives, which have applications in drug delivery and molecular recognition. diva-portal.org

Computational Prediction of Chemical Reactivity and Interaction Potentials

Computational methods are widely used to predict the chemical reactivity of molecules. dntb.gov.ua For phenolic compounds like gallic acid, DFT-based reactivity descriptors are calculated to understand their behavior in chemical reactions. mdpi.comresearchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and chemical softness are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These descriptors provide a quantitative measure of a molecule's tendency to donate or accept electrons.

Local reactivity descriptors, like the Fukui functions, identify the most reactive sites within a molecule, indicating where nucleophilic or electrophilic attacks are most likely to occur. mdpi.com The electrostatic potential between a molecule like a gallic acid derivative and a biological target can be calculated to evaluate the attractive forces, which is a crucial factor in enzyme inhibition. nih.gov These computational predictions of reactivity are valuable in designing new molecules with desired properties, such as enhanced antioxidant activity or specific inhibitory functions. nih.gov

Cheminformatics and Data Mining for Structure-Property Correlations

Cheminformatics and data mining techniques are essential for analyzing large datasets of chemical information to establish relationships between molecular structure and biological or chemical properties. guidetopharmacology.org For phenolic compounds, these methods have been used to develop Quantitative Structure-Activity Relationship (QSAR) models. bohrium.com

In the context of gallic acid, cheminformatics tools are used to calculate molecular properties that predict its "drug-likeness" based on criteria like Lipinski's rule of five. guidetopharmacology.orgmdpi.comnih.gov These properties include molecular weight, logP (octanol-water partition coefficient), and the number of hydrogen bond donors and acceptors. guidetopharmacology.orgnih.gov Such analyses help in assessing the potential of a compound as a therapeutic agent. mdpi.comresearchgate.net By analyzing databases of compounds with known antioxidant activity, QSAR models can predict the antioxidant potential of new or un-tested phenolic compounds based on their structural features. bohrium.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Pentahydroxybenzoic Acid |

| Gallic Acid (3,4,5-trihydroxybenzoic acid) |

| Lysozyme |

Emerging Research Frontiers and Methodological Innovations

Novel Synthetic Approaches and Catalyst Development for Polyhydroxybenzoic Acid

The synthesis of highly hydroxylated benzoic acids presents challenges in selectivity and process efficiency. Current research is focused on developing novel catalytic systems that can offer greener and more effective pathways. While specific catalysts for pentahydroxybenzoic acid are not widely reported, developments in the synthesis of other polyhydroxybenzoic acids, such as gallic acid (3,4,5-trihydroxybenzoic acid), are highly relevant.

One major frontier is the catalytic conversion of renewable biomass into valuable aromatic compounds. nih.govresearchgate.netresearchgate.netnih.gov Lignocellulosic biomass is a rich source of aromatic precursors that, with the right catalysts, can be selectively oxidized to form polyhydroxybenzoic acids. Research is exploring various catalytic strategies to achieve this transformation efficiently.

Key areas of catalyst development include:

Heterogeneous Catalysts: These are favored for their ease of separation and recyclability. Zeolites and metal oxides are being investigated for their ability to catalyze the selective hydroxylation of benzoic acid precursors.

Biocatalysts: The use of enzymes and whole-cell systems offers a green alternative to traditional chemical synthesis. rsc.org These biological systems can operate under mild conditions and exhibit high selectivity, reducing the formation of unwanted byproducts.

Homogeneous Catalysts: While facing challenges in catalyst recovery, homogeneous systems often provide higher activity and selectivity. Research is ongoing to develop more robust and recyclable homogeneous catalysts.

A summary of emerging catalytic systems for the synthesis of polyhydroxybenzoic acids and related compounds is presented in Table 1.

Table 1: Emerging Catalytic Systems for Polyhydroxyaromatic Compound Synthesis

| Catalyst Type | Example(s) | Target Reaction | Advantages | Research Focus |

|---|---|---|---|---|

| Heterogeneous | Modified Zeolites (e.g., HZSM-5) | Biomass pyrolysis to aromatics | Recyclable, stable at high temperatures | Improving selectivity towards specific aromatics |

| Heterogeneous | Metal Oxides (e.g., MnO₂, CeO₂) | Liquid-phase oxidation of toluene (B28343) derivatives | Robust, cost-effective | Enhancing catalytic activity and longevity |

| Biocatalysts | Peroxidase Enzymes | Dimerization of gallic acid | High selectivity, mild reaction conditions | Expanding substrate scope, enzyme immobilization |

| Biocatalysts | Recombinant E. coli | Synthesis from renewable feedstocks | Sustainable, reduces use of toxic catalysts | Optimizing metabolic pathways for higher yields |

Interdisciplinary Studies on Pentahydroxybenzoic Acid in Complex Chemical Matrices

Understanding the behavior of pentahydroxybenzoic acid in complex environments, such as foods and biological systems, requires an interdisciplinary approach. As a polyphenol, its stability, bioavailability, and interactions are heavily influenced by the surrounding matrix. jscimedcentral.comjscimedcentral.com

Research on other polyphenols in food matrices has shown that these compounds can interact with proteins, carbohydrates, and lipids, which can either stabilize them or reduce their bioavailability. nih.govmdpi.com For instance, the binding of polyphenols to proteins can protect them from degradation during processing and digestion but may also limit their absorption in the gut. jscimedcentral.com

Future interdisciplinary studies on pentahydroxybenzoic acid would likely focus on:

Food Science and Technology: Investigating how processing techniques (e.g., heating, encapsulation) affect the stability and release of pentahydroxybenzoic acid in functional foods. jscimedcentral.com

Nutraceuticals and Pharmacology: Studying the absorption, distribution, metabolism, and excretion (ADME) of pentahydroxybenzoic acid to understand its potential health effects.

Environmental Chemistry: Assessing the fate and transport of pentahydroxybenzoic acid in environmental systems, such as soil and water, and developing methods for its detection in environmental samples. nih.gov

The complexity of these matrices necessitates the use of advanced analytical techniques capable of identifying and quantifying the compound in the presence of numerous interfering substances. mdpi.com

Advancements in Analytical Techniques for Trace Analysis

The detection and quantification of trace amounts of pentahydroxybenzoic acid in complex samples require highly sensitive and selective analytical methods. Recent advancements in analytical instrumentation have significantly improved the ability to analyze polyphenols like pentahydroxybenzoic acid. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation and quantification of polyphenols. researchgate.net When coupled with advanced detectors, its capabilities are greatly enhanced.

Mass Spectrometry (MS) , particularly in tandem with liquid chromatography (LC-MS), has become an indispensable tool. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) , including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap technologies, allows for the determination of the exact molecular mass and elemental composition of a compound, greatly aiding in its identification. mdpi.comproquest.com

Tandem Mass Spectrometry (MS/MS) provides structural information through fragmentation patterns, enabling the confident identification of compounds even in complex mixtures.

Other emerging techniques include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.

Capillary Electrophoresis (CE): Provides an alternative separation mechanism that can be advantageous for certain analyses. nih.gov

Sample preparation is also a critical aspect of trace analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being optimized for the efficient extraction and cleanup of polyphenols from various matrices. semanticscholar.org

Table 2: Comparison of Advanced Analytical Techniques for Polyhydroxybenzoic Acid Analysis

| Technique | Principle | Sensitivity | Selectivity | Application |

|---|---|---|---|---|

| HPLC-UV/Vis | Chromatographic separation followed by UV/Vis detection | Moderate | Moderate | Routine quantification in simpler matrices |

| UHPLC-MS/MS | Fast chromatographic separation with mass-based detection and fragmentation | High to Very High | Very High | Targeted quantification and identification in complex matrices (food, biological) |

| LC-HRMS (Q-TOF, Orbitrap) | Chromatographic separation with high-accuracy mass measurement | High | Very High | Untargeted screening, chemical profiling, and structure elucidation |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility | High | High | Analysis of charged species, complementary to HPLC |

Future Directions in Theoretical Modeling of Benzoic Acid, Pentahydroxy-

Theoretical and computational modeling provides valuable insights into the molecular properties and behavior of compounds like pentahydroxybenzoic acid, complementing experimental studies. rsc.org While specific modeling studies on the pentahydroxy- derivative are scarce, methods applied to other substituted benzoic acids can pave the way for future research. nih.govnih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating:

Electronic Properties: Calculating properties like electrostatic potential maps, which can help understand how the molecule interacts with other molecules and its environment. nih.gov

Spectroscopic Properties: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Acidity (pKa): Predicting the acidity of the carboxylic acid and hydroxyl groups, which is crucial for understanding its behavior in biological systems. acs.org

Future theoretical modeling of pentahydroxybenzoic acid will likely focus on several key areas:

Conformational Analysis: Identifying the most stable conformations of the molecule, which is important for understanding its reactivity and biological activity.

Intermolecular Interactions: Modeling how pentahydroxybenzoic acid interacts with solvents, receptors, and other molecules through hydrogen bonding and other non-covalent forces.

Reaction Mechanisms: Investigating the mechanisms of its synthesis and degradation to help optimize reaction conditions and improve stability.

Structure-Activity Relationships (SAR): Using computational methods to correlate the molecular structure of pentahydroxybenzoic acid and its derivatives with their biological activities, guiding the design of new functional molecules. nih.gov

These computational approaches can significantly accelerate research by predicting molecular properties and guiding experimental design, ultimately leading to a deeper understanding of this complex molecule. rsc.org

Q & A

Basic: What are the most reliable laboratory methods for synthesizing benzoic acid and its hydroxylated derivatives?

Methodological Answer:

Benzoic acid synthesis typically involves oxidation or carboxylation pathways. A classic method is the oxidation of benzyl chloride using KMnO₄ under alkaline conditions (e.g., anhydrous Na₂CO₃), yielding ~2 g of benzoic acid with a melting point of 121°C . For derivatives like 4-hydroxybenzoic acid, electrophilic substitution or Williamson ether synthesis can introduce hydroxyl groups. Advanced routes include Grignard reagent-mediated carboxylation of bromobenzene, followed by acid hydrolysis . Key considerations:

- Reagent purity : Use ≥99.5% reagents to avoid side reactions.

- Safety : Handle KMnO₄ and HCl in fume hoods with PPE (gloves, goggles) due to corrosive hazards .

Basic: How is the purity and structural identity of benzoic acid derivatives validated in synthetic chemistry?

Methodological Answer:

Post-synthesis validation employs:

- Chromatography : LC-MS (Creative Proteomics) for quantifying benzoic acid and detecting metabolites .

- Spectroscopy : IR and NMR to confirm functional groups (e.g., –COOH in benzoic acid at ~1700 cm⁻¹) and substituent positions (e.g., hydroxyls in 3,5-dichloro-4-hydroxybenzoic acid) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points (e.g., 122.4°C for pure benzoic acid) .

- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (e.g., C₇H₆O₂ for benzoic acid) .

Basic: What thermodynamic properties of benzoic acid are critical for reaction optimization?

Methodological Answer:

Key thermodynamic

Advanced: How do substituents affect the acid dissociation constant (pKa) of benzoic acid derivatives?

Methodological Answer:

Electron-withdrawing groups (e.g., –Cl, –NO₂) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., –OH, –OCH₃) increase pKa. Examples:

- 4-Hydroxybenzoic acid : pKa = 4.58 (hydroxyl donates electrons, slightly weaker acid than benzoic acid) .

- 3,5-Dichloro-4-hydroxybenzoic acid : pKa = 2.98 (chlorine withdraws electrons, enhancing acidity) .

Methodology : Use potentiometric titration or UV-Vis spectroscopy under controlled ionic strength (I = 0.1 M KCl) .

Advanced: What advanced catalytic systems are used in benzoic acid-mediated heterocyclic synthesis?

Methodological Answer:

Benzoic acid derivatives serve as precursors in Mannich reactions to synthesize bioactive heterocycles. Example:

Benzoxazole Synthesis : React 4-hydroxybenzaldehyde with propargyl bromide to form acetylenic intermediates, then cyclize with o-aminophenol under acidic conditions .

Azo Dyes : Diazotize benzoic acid derivatives (e.g., 4-aminobenzoic acid) and couple with aromatic amines (e.g., β-naphthol) .

Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products via HRMS .

Advanced: How are electrochemical sensors applied in quantifying benzoic acid in complex matrices?

Methodological Answer:

Boron-doped diamond (BDD) electrodes with square-wave voltammetry (SWV) detect benzoic acid in pharmaceuticals and cosmetics. Protocol:

Sample Prep : Extract benzoic acid from sunscreen using methanol/water (70:30 v/v) .

Calibration : Linear range = 0.1–10 µM (R² > 0.99), LOD = 0.03 µM .

Interference Mitigation : Adjust pH to 2.0 (maximizes protonation of –COOH) and use standard addition for matrix effects .

Advantage : BDD electrodes resist fouling, enabling repeated use without loss of sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.